molecular formula C16H13N5O4S B2452801 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396846-05-1

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2452801
CAS No.: 1396846-05-1
M. Wt: 371.37
InChI Key: NABQBMUELQVGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-9-15(26-21-20-9)16(22)19-13-5-14(18-7-17-13)23-6-10-2-3-11-12(4-10)25-8-24-11/h2-5,7H,6,8H2,1H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABQBMUELQVGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Analysis

Biochemical Properties

The role of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in biochemical reactions is multifaceted. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Biological Activity

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antifungal and anticancer properties, synthesizing relevant research findings and data.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₃N₅O₄S
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 1396846-05-1

Structural Features

The compound features a pyrimidine ring linked to a thiadiazole moiety, which is known for its biological activity. The presence of the benzo[d][1,3]dioxole group is also noteworthy as it may enhance the compound's interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiadiazole, including the compound , exhibit promising antifungal properties. For instance, research indicates that certain pyrimidine derivatives bearing a thiadiazole skeleton show effective inhibition against various fungal strains.

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of related compounds, it was found that certain derivatives exhibited lower EC50 values against Phomopsis sp., suggesting enhanced antifungal potency compared to established agents like pyrimethanil. The inhibition rates for selected compounds were as follows:

CompoundInhibition Rate (%)EC50 (µg/ml)
6c75.625.4
6g90.728.8
6h89.225.9

This data indicates that the compound's structural modifications can significantly influence its antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The mechanism of action typically involves the modulation of microtubule assembly and interference with cell cycle progression.

The compound is believed to target tubulin, leading to cell cycle arrest at the S phase and subsequent antiproliferative effects on cancer cells. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µg/ml)
HepG-24.37 ± 0.7
A-5498.03 ± 0.5
Jurkat E6.1Not specified

These findings suggest that the compound may be effective against multiple cancer types by disrupting key cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by structural modifications. Research indicates that introducing strong electron-withdrawing groups can enhance antifungal activity while alkyl substitutions may not yield similar improvements . This highlights the importance of SAR studies in optimizing compound efficacy.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with thiadiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing cell death through apoptotic pathways .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations indicate that modifications to the thiadiazole structure can enhance its potency as an anti-inflammatory agent . Such findings highlight the potential for developing new anti-inflammatory drugs based on this compound.

Antimicrobial Activity

Research into similar chemical structures has revealed antimicrobial properties against various pathogens. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy as it has been associated with enhanced antibacterial activity. Compounds featuring this group have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could be explored for its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiadiazole and pyrimidine rings can lead to variations in biological activity. For example, substituting different groups on the thiadiazole ring has been shown to enhance anticancer and anti-inflammatory activities . This SAR approach is essential for guiding future synthesis and testing of new derivatives.

Case Studies

  • Anticancer Studies : A study published in Molecules evaluated various thiadiazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and colon cancer cells .
  • Anti-inflammatory Research : In another study focused on anti-inflammatory agents, derivatives were synthesized and tested for their ability to inhibit 5-lipoxygenase. The findings suggested that modifications to the benzo[d][1,3]dioxole group improved binding affinity and selectivity towards 5-LOX .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidine intermediate (e.g., 6-chloropyrimidin-4-yl derivative) can react with benzo[d][1,3]dioxol-5-ylmethoxy groups under basic conditions (e.g., K₂CO₃ in DMF) . Thiadiazole-carboxamide moieties are typically introduced using coupling agents like HATU or HBTU with DIPEA/NMM in polar aprotic solvents (DMF or acetonitrile) . Yield optimization involves controlling stoichiometry, reaction time, and purification via column chromatography or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and regioselectivity (e.g., distinguishing pyrimidine C-4 vs. C-6 substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight within 5 ppm error .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. What in vitro assays are recommended for initial pharmacological profiling?

  • Methodological Answer :

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization and mechanistic studies?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like pyrimidine substitution or thiadiazole coupling. Reaction path sampling (e.g., via the AFIR method) identifies energy barriers, while machine learning prioritizes solvent/base combinations . Experimental validation uses in situ FTIR or LC-MS to monitor intermediates .

Q. How do structural modifications (e.g., benzo[d][1,3]dioxole vs. fluorophenyl groups) influence bioactivity?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with substituent variations (e.g., replacing benzo[d][1,3]dioxole with 4-fluorophenyl) and compare bioactivity. For example, antitumor activity in showed that bulky tert-butyl groups on thiazole enhance potency .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or tubulin), correlating binding scores with experimental IC₅₀ values .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based methods .
  • Standardized Protocols : Control cell culture conditions (e.g., serum concentration, passage number) to minimize variability in viability assays .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) in nude mice, with compound administration via oral gavage or i.p. injection. Monitor tumor volume and perform histopathology .
  • Pharmacokinetics : Assess bioavailability and half-life via LC-MS/MS of plasma samples after single-dose administration .

Q. How to design experiments for metabolic stability and clearance mechanisms?

  • Methodological Answer :

  • Liver Microsomal Assays : Incubate with human/rat liver microsomes + NADPH, and quantify parent compound degradation via LC-MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Notes

  • Avoid abbreviations; use full chemical names.
  • Methodological rigor is emphasized over descriptive answers.
  • References exclude non-academic sources (e.g., BenchChem).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.